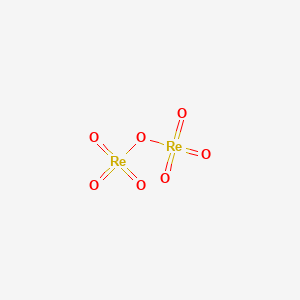

Rhenium(VII) oxide

Beschreibung

Eigenschaften

IUPAC Name |

trioxo(trioxorheniooxy)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOSNNAAHDRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Re](=O)(=O)O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re2O7, O7Re2 | |

| Record name | Rhenium(VII) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(VII)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894901 | |

| Record name | Dirhenium heptaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Canary yellow solid; Highly deliquescent; [Merck Index] Yellow or greenish-yellow powder; [MSDSonline] | |

| Record name | Rhenium heptoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-68-7 | |

| Record name | Rhenium heptoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (Re2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirhenium heptaoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirhenium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHENIUM HEPTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ421156F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rhenium(VII) Oxide

This technical guide provides a comprehensive analysis of the crystal structure of Rhenium(VII) oxide (Re₂O₇), intended for researchers, scientists, and professionals in drug development and materials science. The document details the crystallographic parameters, experimental methodologies for its characterization, and the logical workflow from synthesis to structural analysis.

Introduction

This compound, or dirhenium heptoxide, is a crucial precursor for various rhenium-based catalysts and materials.[1] Its solid-state structure is complex, exhibiting a polymeric arrangement of rhenium-oxygen polyhedra. Understanding the precise crystal structure is fundamental for elucidating its chemical properties and reactivity. This guide summarizes the key findings from crystallographic studies on Re₂O₇.

Crystal Structure and Polymorphism

The crystal structure of solid this compound has been a subject of detailed investigation, with single-crystal X-ray diffraction being the primary technique for its elucidation. The structure is characterized by a polymeric network of alternating corner-sharing ReO₄ tetrahedra and ReO₆ octahedra.[1][2] This arrangement indicates that rhenium atoms in the +7 oxidation state adopt two different coordination geometries within the same crystal lattice.

There appears to be a discrepancy in the reported crystallographic data, with different space groups and lattice parameters cited in various studies. This may suggest the existence of polymorphs or could be due to different experimental conditions. The two most commonly reported crystal systems are both orthorhombic, but with different space group symmetries.

Quantitative Crystallographic Data

The crystallographic data for the two reported orthorhombic structures of this compound are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for Re₂O₇ (Space Group: P2₁2₁2₁)[3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.508 |

| b (Å) | 15.196 |

| c (Å) | 5.448 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 1035.5 |

Table 2: Crystallographic Data for Re₂O₇ (Space Group: Cmcm)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 5.24 |

| b (Å) | 18.37 |

| c (Å) | 5.41 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 520.44 |

Experimental Protocols

The determination of the crystal structure of Re₂O₇ involves two critical experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals by X-ray diffraction.

Objective: To synthesize single crystals of this compound.

Materials:

-

Rhenium metal powder (99.99% purity)

-

Oxygen gas (high purity)

-

Quartz tube furnace

-

Temperature controller

Generalized Protocol:

-

Preparation: A small quantity of high-purity rhenium metal powder is placed in a quartz boat.

-

Furnace Setup: The quartz boat is placed inside a quartz tube, which is then positioned within a tube furnace.

-

Oxidation: A controlled flow of high-purity oxygen gas is passed through the quartz tube.

-

Heating Profile: The furnace is heated to a temperature range of 500-700 °C.[1] The precise temperature and heating rate are critical for controlling the crystal growth.

-

Crystal Growth: this compound is volatile at these temperatures and will sublime. Single crystals can be grown in a cooler region of the tube via vapor deposition. This process may involve a temperature gradient along the tube to promote the growth of larger, well-defined crystals.

-

Cooling and Collection: After a suitable growth period, the furnace is slowly cooled to room temperature. The resulting yellowish single crystals of Re₂O₇ are then carefully collected from the cooler end of the quartz tube.

The following is a generalized protocol for the determination of the crystal structure of Re₂O₇ using single-crystal X-ray diffraction.

Objective: To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates, of a this compound single crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer

-

Cryostream (for low-temperature data collection, if necessary)

-

Computer with crystallographic software (e.g., SHELX, Olex2)[4]

Generalized Protocol:

-

Crystal Mounting: A suitable single crystal of Re₂O₇ is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer.

-

A preliminary data set (unit cell determination) is collected to determine the crystal system and initial lattice parameters.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time per frame and the detector distance are optimized to obtain good quality diffraction spots with minimal background noise.

-

-

Data Reduction and Processing:

-

The raw diffraction images are processed to integrate the intensities of the diffraction spots.

-

Corrections are applied for various factors, including Lorentz polarization, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

The processed data (in the form of an HKL file) is used to solve the crystal structure. This is typically done using direct methods or Patterson methods to find the positions of the heavy rhenium atoms.

-

The positions of the lighter oxygen atoms are then located from the difference Fourier map.

-

The structural model is refined using a least-squares method, where the atomic coordinates, anisotropic displacement parameters, and other relevant parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed by monitoring the R-factor.

-

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the crystal structure analysis of this compound.

References

Physical and chemical properties of Dirhenium heptoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhenium heptoxide (Re₂O₇), also known as rhenium (VII) oxide, is a pivotal compound in rhenium chemistry. It serves as the primary precursor for the synthesis of a wide array of organorhenium complexes and is a crucial component in various catalytic processes. This yellow, crystalline solid is the anhydride (B1165640) of perrhenic acid (HReO₄) and is notable for its volatility and high reactivity. Understanding the nuanced physical and chemical properties of dirhenium heptoxide is paramount for its effective application in research and development, particularly in the fields of catalysis and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of dirhenium heptoxide, detailed experimental protocols for its characterization, and visualizations of key chemical processes.

Physical Properties of Dirhenium Heptoxide

Dirhenium heptoxide is a canary-yellow crystalline solid that is highly deliquescent, readily absorbing moisture from the atmosphere.[1][2] Its physical characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Re₂O₇ | [3] |

| Molecular Weight | 484.41 g/mol | [3] |

| Appearance | Canary-yellow crystalline solid | [1][2] |

| Melting Point | 297-300.3 °C | [4][5] |

| Boiling Point | 360-360.3 °C (sublimes) | [4][5] |

| Density | 6.103 g/cm³ | |

| Solubility | Freely soluble in water, alcohol, ether, ethyl acetate, dioxane, and pyridine. | [1] |

Chemical Properties and Reactivity of Dirhenium Heptoxide

Dirhenium heptoxide is a reactive compound, primarily characterized by its hygroscopic nature and its role as a precursor in various chemical transformations.

| Property | Description | References |

| Hygroscopicity | Highly deliquescent; readily absorbs atmospheric water. | [1][2] |

| Reaction with Water | Reacts with water to form the strong perrhenic acid (HReO₄). | [1] |

| Thermal Stability | Begins to sublime at 250 °C and can be distilled without decomposition at its boiling point. | [1][5] |

| Reactivity with H₂S | Reacts readily with hydrogen sulfide (B99878) at room temperature to form black rhenium sulfide. | [6] |

| Catalytic Activity | Acts as a catalyst or catalyst precursor in various organic reactions, including olefin metathesis, epoxidations, and dehydrations.[7][8] |

Key Chemical Processes and Signaling Pathways

Synthesis of Dirhenium Heptoxide

The most common laboratory-scale synthesis of dirhenium heptoxide involves the oxidation of rhenium metal powder in a stream of dry oxygen at elevated temperatures.

Caption: Synthesis of Dirhenium Heptoxide from Rhenium Metal.

Hydrolysis to Perrhenic Acid

Dirhenium heptoxide readily reacts with water in a hydrolysis reaction to form perrhenic acid, a strong acid.

Caption: Hydrolysis of Dirhenium Heptoxide.

Structural Transition: Solid to Gas Phase

In the solid state, dirhenium heptoxide possesses a complex polymeric structure with alternating tetrahedral and octahedral rhenium centers.[4] Upon heating, it sublimes to form a molecular gas-phase species consisting of two corner-sharing ReO₄ tetrahedra.[4][9]

Caption: Structural Transition of Dirhenium Heptoxide.

Reaction with Hydrogen Sulfide

Dirhenium heptoxide reacts with hydrogen sulfide to produce rhenium heptasulfide and water.

Caption: Reaction of Dirhenium Heptoxide with Hydrogen Sulfide.

Olefin Metathesis Catalysis

Dirhenium heptoxide, often supported on alumina (B75360) (Al₂O₃), is a precursor for active olefin metathesis catalysts. The catalytic cycle, known as the Chauvin mechanism, involves the formation of a metal carbene intermediate that reacts with an olefin.

References

- 1. CN115055688A - Preparation process of 5N-grade high-purity rhenium powder - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rhenium (VII) Oxide | Dirhenium heptoxide | Re2O7 - Ereztech [ereztech.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Synthesis of High-Purity Rhenium(VII) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity Rhenium(VII) oxide (Re₂O₇), a critical precursor in catalysis and advanced materials science. This document details the most effective synthesis methodologies, providing in-depth experimental protocols and quantitative data to support researchers in obtaining this compound with the desired purity.

Introduction

This compound, a yellow crystalline solid, is the most stable oxide of rhenium and serves as a key starting material for the synthesis of various rhenium compounds, including organometallic catalysts used in olefin metathesis, hydrogenation, and oxidation reactions.[1][2] Its high catalytic activity and unique chemical properties make the synthesis of high-purity Re₂O₇ a crucial process for numerous applications in research and industry. This guide focuses on the most established methods for its preparation, emphasizing experimental reproducibility and the attainment of high-purity final products.

Synthesis Methodologies

The synthesis of high-purity this compound can be achieved through several methods. The most common and reliable approaches are the direct oxidation of rhenium metal and the thermal disproportionation of rhenium trioxide. A third method involving the reaction of ammonium (B1175870) perrhenate (B82622) with sulfuric acid is also reported.

Direct Oxidation of Rhenium Metal

The direct oxidation of metallic rhenium is the most widely employed method for the synthesis of this compound. This process involves the heating of rhenium metal in a controlled oxygen atmosphere, leading to the formation of volatile Re₂O₇, which is subsequently collected by sublimation.

Experimental Protocol:

-

Apparatus Setup: A tube furnace equipped with a quartz tube is utilized. An alumina (B75360) boat is placed in the center of the quartz tube. The outlet of the tube is connected to a cold trap or a cooled collection flask to condense the sublimed Re₂O₇.

-

Starting Material: High-purity rhenium metal powder or foil is placed in the alumina boat.

-

Oxidation Process: A steady flow of dry oxygen gas is passed through the quartz tube. The furnace is heated to a temperature in the range of 500-700 °C.[3] The rhenium metal reacts with oxygen to form gaseous this compound.

-

Collection: The volatile Re₂O₇ sublimes and is carried by the oxygen flow to the cooler end of the tube or into the cold trap, where it deposits as yellow crystals.

-

Purification: The collected Re₂O₇ can be further purified by vacuum sublimation to remove any less volatile impurities.

Workflow for Direct Oxidation of Rhenium Metal:

Thermal Disproportionation of Rhenium Trioxide

An alternative route to this compound involves the thermal disproportionation of Rhenium trioxide (ReO₃). When heated in a vacuum, ReO₃ decomposes to form solid Rhenium dioxide (ReO₂) and volatile this compound.

Experimental Protocol:

-

Apparatus Setup: A quartz tube sealed under vacuum is used. The tube is placed in a two-zone tube furnace, allowing for a temperature gradient.

-

Starting Material: Freshly prepared, bright magenta Rhenium trioxide powder is placed at one end of the sealed quartz tube.

-

Disproportionation: The end of the tube containing the ReO₃ is heated to 425 °C.[4] At this temperature, the ReO₃ disproportionates.

-

Separation and Collection: The volatile Re₂O₇ sublimes and deposits at the cooler end of the tube, which is kept at a lower temperature. The non-volatile, black ReO₂ powder remains in the hotter zone.

-

Recovery: The quartz tube is carefully opened in a glovebox to prevent moisture exposure to the hygroscopic Re₂O₇, and the yellow crystals of high-purity this compound are collected.

Reaction Pathway for Thermal Disproportionation:

Synthesis from Ammonium Perrhenate

While less detailed in the literature, a method for preparing perrhenic acid, the hydrated form of Re₂O₇, involves the reaction of ammonium perrhenate with concentrated sulfuric acid. The subsequent dehydration of perrhenic acid can yield this compound.

Conceptual Protocol:

-

Reaction: Ammonium perrhenate (NH₄ReO₄) is carefully reacted with concentrated sulfuric acid. This reaction should be conducted in a fume hood with appropriate safety precautions due to the corrosive nature of sulfuric acid and the potential for off-gassing.

-

Formation of Perrhenic Acid: The reaction is expected to produce perrhenic acid (HReO₄).

-

Dehydration: The resulting perrhenic acid is then dehydrated under controlled conditions, likely involving gentle heating under vacuum, to yield this compound. Further research is required to establish a detailed and safe experimental protocol for this method.

Quantitative Data

Achieving high purity is paramount for the applications of this compound in sensitive catalytic systems. The choice of synthesis method and subsequent purification steps significantly impacts the final purity.

| Synthesis Method | Precursor | Typical Yield | Reported Purity | Key Impurities |

| Direct Oxidation | Rhenium Metal | High (typically >90%) | >99.9% | Lower rhenium oxides, metallic impurities from precursor |

| Thermal Disproportionation | Rhenium Trioxide | Moderate to High | >99.9% | Unreacted ReO₃, ReO₂ |

| From Ammonium Perrhenate | Ammonium Perrhenate | Variable | Dependent on purification | Residual ammonium salts, sulfur compounds |

Note: The yields and purities are dependent on the specific experimental conditions and the purity of the starting materials. The data presented is based on typical outcomes reported in the literature.

Purity Analysis

To ensure the quality of the synthesized this compound, rigorous characterization is essential. The following techniques are commonly employed to determine the purity and verify the chemical identity of the compound.

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to confirm the +7 oxidation state of rhenium in Re₂O₇ and to detect surface impurities.[5]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of trace metallic impurities in the final product, providing a quantitative measure of purity.[6][7][8][9]

-

X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the synthesized this compound and to identify any crystalline impurities.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and bonding within the Re₂O₇ molecule.

Safety Considerations

This compound is a hygroscopic and corrosive material. It should be handled in a dry atmosphere, such as in a glovebox, to prevent the formation of corrosive perrhenic acid upon contact with moisture.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All synthesis procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of high-purity this compound is achievable through well-established methods, primarily the direct oxidation of rhenium metal followed by sublimation. The choice of method will depend on the available starting materials and equipment. Careful control of experimental parameters and rigorous purification are critical to obtaining Re₂O₇ with the high purity required for its demanding applications in catalysis and materials science. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. This compound Supplier | High-Purity Re2O7 [benchchem.com]

- 6. analytik-jena.ru [analytik-jena.ru]

- 7. Determination of rare earth impurities in high purity europium oxide by inductively coupled plasma-mass spectrometry and evaluation of concentration values for europium oxide standard material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. perkinelmer.com.ar [perkinelmer.com.ar]

- 9. agilent.com [agilent.com]

- 10. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Thermal Decomposition of Rhenium(VII) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium(VII) oxide (Re₂O₇), a pivotal precursor in rhenium chemistry, exhibits distinct thermal behaviors that are critical for its application in catalysis, materials science, and organic synthesis.[1][2] Understanding the thermodynamics, kinetics, and products of its thermal decomposition is essential for manipulating rhenium-based materials and catalysts effectively. This document provides a comprehensive technical overview of the thermal decomposition of Re₂O₇, consolidating key quantitative data, outlining experimental methodologies for its study, and illustrating the core processes involved.

Physicochemical Properties of this compound

This compound, also known as rhenium heptoxide, is a yellow crystalline solid.[1][3] It is the anhydride (B1165640) of perrhenic acid (HReO₄) and serves as the primary raw material for virtually all rhenium compounds.[1][2] Solid Re₂O₇ possesses a complex polymeric structure consisting of alternating octahedral and tetrahedral rhenium centers.[1][4] Upon heating, this polymer cracks to form molecular Re₂O₇ (O₃Re–O–ReO₃) before further transformation.[1][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Re₂O₇ | [1] |

| Molar Mass | 484.41 g/mol | [5] |

| Appearance | Yellow crystalline powder | [1][3] |

| Density | 6.103 g/cm³ (solid) | [1] |

| Melting Point | 300 - 301.5 °C | [5][6] |

| Sublimation Point | 360 °C | [1][5][7] |

The Thermal Decomposition Process

The thermal decomposition of a substance, or thermolysis, is a chemical breakdown induced by heat.[8] For this compound, this process involves the breaking of chemical bonds, leading to the formation of lower rhenium oxides and gaseous oxygen. This reaction is generally endothermic, as it requires heat input to proceed.[8]

Governing Reaction and Products

When heated to a sufficiently high temperature, this compound decomposes primarily into Rhenium(IV) oxide (rhenium dioxide, ReO₂) and oxygen gas.[1] The stoichiometry of this reaction is well-established.

Table 2: Summary of Thermal Decomposition Data for Bulk Re₂O₇

| Parameter | Description | References |

| Decomposition Temp. | ~600 °C | [5] |

| Primary Products | Rhenium(IV) oxide (ReO₂), Oxygen (O₂) | [1] |

| Reaction Equation | 2Re₂O₇(s) → 4ReO₂(s) + 3O₂(g) | [1] |

It is important to note that the thermal behavior can vary significantly from the bulk material. For instance, sub-nanometer-thick films of Re₂O₇ on a metallic rhenium surface have been observed to sublime at a much lower temperature of approximately 150 °C.[9]

Decomposition Pathway

The decomposition follows a direct pathway where the higher oxidation state of Re(+7) is reduced to Re(+4) with the concurrent release of molecular oxygen.

Experimental Protocols for Decomposition Analysis

The study of the thermal decomposition of Re₂O₇ involves a multi-technique approach to determine the decomposition temperature, reaction kinetics, and product identity.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for determining decomposition temperatures and identifying gaseous products.

-

Objective : To measure the mass loss of a Re₂O₇ sample as a function of temperature and identify the evolved gases.

-

Methodology :

-

A high-purity sample of Re₂O₇ (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is loaded into a thermogravimetric analyzer (TGA).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen or argon).

-

The mass of the sample is recorded continuously as the temperature increases. A sharp decrease in mass indicates decomposition.

-

The gas evolved from the TGA furnace is simultaneously introduced into a mass spectrometer (MS) to identify its composition (e.g., detecting the m/z signal for O₂).

-

Product Characterization via X-ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the solid decomposition product.

-

Objective : To confirm the identity of the solid residue after thermal decomposition.

-

Methodology :

-

A sample of Re₂O₇ is heated to a temperature above its decomposition point (~600-650 °C) in a tube furnace under an inert atmosphere.

-

After cooling to room temperature, the solid residue is collected.

-

The powdered residue is mounted on an XRD sample holder.

-

An X-ray diffraction pattern is collected by scanning a range of 2θ angles.

-

The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the presence of ReO₂.[6]

-

Surface Analysis with X-ray Photoelectron Spectroscopy (XPS)

XPS is employed to determine the oxidation states of rhenium in the sample before and after decomposition.

-

Objective : To analyze the elemental composition and chemical (oxidation) states of rhenium on the surface of the material.

-

Methodology :

-

Samples of the original Re₂O₇ and the decomposed residue are placed in an ultra-high vacuum (UHV) chamber of an XPS instrument.

-

The sample surface is irradiated with a monochromatic X-ray beam.

-

The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

-

High-resolution spectra of the Re 4f region are acquired. The binding energies of the Re 4f peaks are characteristic of the rhenium oxidation state (e.g., Re⁷⁺ in Re₂O₇ and Re⁴⁺ in ReO₂).[9][10]

-

General Experimental Workflow

The logical flow for a comprehensive thermal analysis of Re₂O₇ is depicted below.

Conclusion

The thermal decomposition of this compound is a fundamental process with significant implications for the synthesis of rhenium-based materials. The primary decomposition reaction, occurring at approximately 600 °C, yields solid Rhenium(IV) oxide and oxygen gas. The characterization of this process relies on a suite of analytical techniques, including TGA-MS for thermal and gaseous product analysis, and XRD and XPS for solid product identification and chemical state verification. A thorough understanding of this decomposition pathway and the experimental methods used to study it is crucial for professionals engaged in catalyst design, advanced materials development, and specialized chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Supplier | High-Purity Re2O7 [benchchem.com]

- 3. Rhenium Oxide Re2O7 - ESPI Metals [espimetals.com]

- 4. Rhenium compounds - Wikipedia [en.wikipedia.org]

- 5. This compound [chemister.ru]

- 6. arxiv.org [arxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rhenium Oxidation States and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re), a group 7 transition metal, exhibits a remarkable range of accessible oxidation states, from -3 to +7, making its chemistry exceptionally rich and versatile.[1][2] This property is central to its diverse applications, including in catalysis, high-temperature superalloys, and, increasingly, in the development of radiopharmaceuticals and therapeutic drugs.[3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and interconversion of these oxidation states is paramount for designing and synthesizing novel rhenium-based compounds with desired functionalities. This guide provides a comprehensive overview of rhenium's key oxidation states, their relative stabilities, and the experimental methodologies used for their characterization.

The Spectrum of Rhenium Oxidation States

Rhenium is known to form compounds in all formal oxidation states from -1 to +7.[1][2] The most commonly encountered and stable oxidation states in aqueous media and coordination complexes are +1, +3, +4, +5, and +7.[1][2] The higher oxidation states, particularly +7 and +4, are characteristic of its inorganic compounds, while the +1 and +5 states are of significant interest in organometallic and medicinal chemistry.

Thermodynamic Stability of Rhenium Compounds

The stability of different rhenium oxidation states can be quantified through thermodynamic data such as standard reduction potentials (E°) and Gibbs free energy of formation (ΔGf°). These values provide a fundamental basis for predicting the spontaneity of redox reactions and the predominant species under specific conditions.

Standard Reduction Potentials

The standard reduction potential is a measure of the tendency of a chemical species to be reduced. A more positive E° indicates a greater tendency for reduction. The following table summarizes key standard reduction potentials for various rhenium couples in acidic and basic solutions.

| Half-Reaction | E° (V) vs. SHE | Conditions |

| ReO₄⁻ + 2H⁺ + e⁻ ⇌ ReO₃(s) + H₂O | +0.768 | Acidic Solution |

| ReO₄⁻ + 4H⁺ + 3e⁻ ⇌ ReO₂(s) + 2H₂O | +0.51 | Acidic Solution |

| ReO₄⁻ + 8H⁺ + 7e⁻ ⇌ Re(s) + 4H₂O | +0.34 | Acidic Solution |

| ReO₂(s) + 4H⁺ + 4e⁻ ⇌ Re(s) + 2H₂O | +0.251 | Acidic Solution |

| Re³⁺ + 3e⁻ ⇌ Re(s) | +0.300 | Acidic Solution |

| ReO₄⁻ + 2H₂O + 3e⁻ ⇌ ReO₂(s) + 4OH⁻ | -0.594 | Basic Solution |

| Re₂O₇(s) + 3H₂O + 6e⁻ ⇌ 2ReO₂(s) + 6OH⁻ | -0.436 | Basic Solution |

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation represents the free energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔGf° indicates a more thermodynamically stable compound.

| Compound | Oxidation State | Formula | ΔGf° (kJ/mol) | State |

| Rhenium Metal | 0 | Re | 0 | Solid |

| Rhenium Dioxide | +4 | ReO₂ | -404.6 | Solid |

| Rhenium Trioxide | +6 | ReO₃ | -543.9 | Solid |

| Rhenium Heptoxide | +7 | Re₂O₇ | -1108.8 | Solid |

| Perrhenate (B82622) Ion | +7 | ReO₄⁻ | -890.8 | Aqueous |

Stability in Aqueous Solution: The Pourbaix Diagram

The stability of different rhenium species as a function of both pH and electrochemical potential is visually represented by a Pourbaix diagram.[4] This diagram is an invaluable tool for predicting which oxidation state and chemical form of rhenium will be dominant under a given set of aqueous conditions.

Below is a simplified representation of the key stability regions for the Rhenium-water system at 298 K and 1 bar, with a total rhenium concentration of 10⁻⁶ M.[4]

Caption: Simplified Pourbaix diagram illustrating the stability of major rhenium species.

Key Oxidation States in Drug Development

In the realm of medicinal chemistry and drug development, the +1 and +5 oxidation states of rhenium are particularly significant.

-

Rhenium(I): The fac-[Re(CO)₃]⁺ core is a robust and kinetically inert moiety that serves as a versatile building block for creating targeted therapeutic and diagnostic agents.[3] The three carbonyl ligands provide a stable facial arrangement, while the remaining three coordination sites can be occupied by a variety of chelating ligands to tune the complex's properties.

-

Rhenium(V): Rhenium(V) oxo (Re=O³⁺) and nitrido (Re≡N²⁺) cores are important in the development of radiopharmaceuticals, particularly with the radioisotopes ¹⁸⁶Re and ¹⁸⁸Re.[4] The high stability of these cores allows for the chelation of various ligands to create agents for targeted radionuclide therapy.

Experimental Protocols

Synthesis of a Precursor for Rhenium(I) Tricarbonyl Complexes: fac-[Re(CO)₃(H₂O)₃]⁺

This aqueous precursor is highly valuable for the synthesis of a wide range of fac-[Re(CO)₃]⁺ complexes due to the lability of the coordinated water molecules.

Methodology:

-

Starting Material: Rhenium pentacarbonyl bromide, [Re(CO)₅Br].

-

Reaction: Reflux [Re(CO)₅Br] in deionized water for 24 hours. The bromide ligands are displaced by water molecules.

-

Isolation: Concentrate the resulting solution under reduced pressure to yield [Re(CO)₃(H₂O)₃]Br as a light green microcrystalline powder.

-

Characterization: The product can be characterized by infrared (IR) spectroscopy, which will show the characteristic carbonyl stretching frequencies for the fac-[Re(CO)₃]⁺ core. Further reaction with a known ligand, such as acetonitrile, can yield a crystalline product, [Re(CO)₃(CH₃CN)₂Br], suitable for X-ray crystallography to confirm the facial geometry.

Synthesis of a Rhenium(V)-Oxo Complex

This protocol outlines a general method for the synthesis of a Rhenium(V)-oxo complex, often used as a non-radioactive model for ¹⁸⁶/¹⁸⁸Re radiopharmaceuticals.

Methodology:

-

Starting Material: Tetrabutylammonium perrhenate, [N(C₄H₉)₄][ReO₄].

-

Reduction and Oxo-group Formation: The perrhenate is reduced in the presence of a reducing agent (e.g., stannous chloride, SnCl₂) and a ligand that can stabilize the Re=O³⁺ core. The reaction is typically carried out in an acidic alcoholic solution.

-

Ligand Exchange: A chelating ligand (e.g., a Schiff base or a dithiocarbamate) is added to the solution, which coordinates to the rhenium center, displacing more labile ligands.

-

Purification: The resulting complex is purified by column chromatography or recrystallization.

-

Characterization: The product is characterized by IR spectroscopy (to identify the Re=O stretch), NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Characterization of Rhenium Oxidation States

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound. It provides information on the potentials at which a species is oxidized or reduced and can indicate the stability of the resulting oxidation states.

Experimental Workflow:

Caption: Workflow for characterizing a rhenium complex using cyclic voltammetry.

XANES is a powerful technique for determining the oxidation state and coordination environment of a metal in a compound. The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom.

Logical Relationship for Oxidation State Determination:

Caption: The relationship between oxidation state and XANES spectral features.

Conclusion

The diverse and accessible oxidation states of rhenium are fundamental to its wide-ranging applications, from industrial catalysis to the frontiers of medicine. For researchers and professionals in drug development, a deep understanding of the thermodynamic stability and reactivity of these oxidation states is crucial for the rational design of novel rhenium-based compounds. The experimental techniques outlined in this guide provide the necessary tools for the synthesis and characterization of these complexes, paving the way for future innovations in this exciting field of chemistry.

References

In-Depth Technical Guide: The Hygroscopic Nature of Rhenium(VII) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hygroscopic characteristics of Rhenium(VII) oxide (Re₂O₇). The information is intended to support research, development, and handling of this compound in environments where moisture sensitivity is a critical consideration.

Introduction to this compound

This compound, also known as rhenium heptoxide, is a yellow crystalline solid with the chemical formula Re₂O₇.[1][2][3] It is a key precursor in the synthesis of various organorhenium complexes and finds application as a catalyst in several organic reactions.[4] A defining characteristic of this compound is its pronounced hygroscopic and deliquescent nature, readily reacting with atmospheric water vapor.[2][5] This reactivity leads to the formation of perrhenic acid (HReO₄), a strong acid.[1] Understanding and controlling the interaction of Re₂O₇ with water is paramount for its effective use and for maintaining sample integrity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydration product, perrhenic acid, is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Re₂O₇ | [1][3] |

| Molar Mass | 484.41 g/mol | [3] |

| Appearance | Yellow to pale green crystalline powder | [3] |

| Melting Point | 220 °C (decomposes) | [3] |

| Boiling Point | 360 °C (sublimes) | [3] |

| Density | 6.103 g/cm³ at 25 °C | [3] |

| Solubility | Soluble in water, ethanol, diethyl ether, dioxane, pyridine | [3] |

| Hygroscopicity | Strongly hygroscopic and deliquescent | [2][5][6] |

Table 2: Physical and Chemical Properties of Perrhenic Acid

| Property | Value | References |

| Chemical Formula | HReO₄ | [1] |

| Molar Mass | 251.21 g/mol | [3] |

| Appearance | Exists in solution | [3] |

| Solubility | Soluble in water | [1] |

Hygroscopic Nature and Reactivity with Water

This compound is classified as a strongly hygroscopic and deliquescent material.[2][6] This means it not only absorbs moisture from the atmosphere but will continue to do so until it dissolves in the absorbed water, forming a liquid solution of perrhenic acid. The chemical transformation is described by the following reaction:

Re₂O₇ (s) + H₂O (l) → 2HReO₄ (aq)

This reaction is a critical consideration for the handling and storage of this compound, as exposure to ambient humidity will lead to the degradation of the solid material.

Quantitative Hygroscopicity Data

Table 3: Quantitative Hygroscopicity Data for this compound

| Parameter | Value | References |

| Water Vapor Sorption Isotherm | Data not available in reviewed literature | - |

| Rate of Water Uptake | Data not available in reviewed literature | - |

| Enthalpy of Solution (ΔHsoln) | Data not available in reviewed literature | - |

| Gibbs Free Energy of Hydration (ΔGhyd) | Data not available in reviewed literature | - |

The standard molar enthalpy of formation for solid Re₂O₇ is reported as -1272 kJ/mol.[7] While this value is crucial for thermodynamic calculations, it does not directly quantify the energy change upon dissolution in water.

Experimental Protocols for Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, standardized experimental techniques such as Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA) are recommended.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as a function of relative humidity (RH) at a constant temperature. This allows for the determination of water sorption and desorption isotherms.

Protocol for DVS Analysis of this compound:

-

Sample Preparation: Due to the highly hygroscopic nature of Re₂O₇, sample loading should be performed in a controlled low-humidity environment (e.g., a glove box with a desiccant or under a dry nitrogen purge).

-

Instrumentation: Utilize a DVS instrument with a sensitive microbalance.

-

Sample Loading: Place approximately 5-10 mg of this compound powder onto the DVS sample pan.

-

Drying/Initial Equilibration: Start the experiment by drying the sample in the DVS instrument at a controlled temperature (e.g., 25 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in increments of 10% RH from 0% to 90% RH). At each step, allow the sample mass to equilibrate. The equilibrium criterion is typically a mass change of less than 0.002% over a 10-minute period.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA) with Controlled Humidity

TGA can be used to determine the water content of a sample and to study its thermal stability in the presence of moisture.

Protocol for TGA Analysis of this compound:

-

Sample Preparation: As with DVS, handle and load the this compound sample in a dry environment to prevent premature hydration.

-

Instrumentation: Use a TGA instrument equipped with a humidity generator.

-

Sample Loading: Place a small, accurately weighed sample (5-10 mg) of Re₂O₇ into the TGA crucible.

-

Isothermal Humidity Exposure:

-

Heat the sample to a desired isothermal temperature (e.g., 25 °C) under a dry nitrogen atmosphere.

-

Introduce a controlled relative humidity (e.g., 50% RH) and monitor the mass change over time to determine the rate of water uptake.

-

-

Temperature Ramp under Controlled Humidity:

-

Equilibrate the sample at a specific RH at a low temperature.

-

Initiate a temperature ramp (e.g., 10 °C/min) while maintaining the controlled humidity to observe any thermally induced interactions with water.

-

-

Data Analysis: The TGA curve will show the mass change as a function of time or temperature, providing information on the amount of water absorbed and the stability of the hydrated species.

Visualizations

Reaction Pathway of this compound Hydration

Caption: Hydration of this compound to form perrhenic acid.

Experimental Workflow for Hygroscopicity Assessment

Caption: Experimental workflow for hygroscopicity characterization.

Handling and Storage Recommendations

Given its extreme sensitivity to moisture, this compound must be handled and stored under controlled atmospheric conditions.[8] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or dry nitrogen.[8] Storage areas should be cool and dry. All handling of the material outside of a sealed container should be performed in a glove box or a dry room to prevent degradation.

Conclusion

This compound is a highly hygroscopic material that readily reacts with water to form perrhenic acid. This property is a critical factor in its handling, storage, and application. While qualitative descriptions of its moisture sensitivity are well-established, there is a notable lack of specific quantitative data in the public domain. The experimental protocols detailed in this guide provide a framework for obtaining this crucial information, which would be of significant value to researchers and professionals working with this compound. Proper adherence to stringent handling and storage procedures is essential to maintain the integrity and reactivity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | O7Re2 | CID 123106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1314-68-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound [chemister.ru]

- 8. fishersci.com [fishersci.com]

Unraveling the Architecture of Gaseous Rhenium Heptoxide (Re₂O₇): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of gaseous Rhenium Heptoxide (Re₂O₇), a pivotal compound in catalysis and inorganic chemistry. By compiling data from key experimental studies, this document offers a definitive overview of its geometric parameters and the methodologies used for their determination.

Molecular Geometry of Gaseous Re₂O₇

The molecular structure of rhenium heptoxide in the gas phase has been a subject of scientific inquiry, with early studies suggesting a quasi-linear arrangement of the Re-O-Re bridge. However, more recent and definitive gas-phase electron diffraction (GED) studies have established a bent, C₂ symmetric structure.[1] This structure consists of two corner-sharing ReO₄ tetrahedra linked by a bridging oxygen atom.

The debate over the linearity of the Re-O-Re bond has been settled by a gas-phase electron diffraction study conducted at 230 °C, which conclusively demonstrated a bent structure with a Re-O-Re angle of 143.6°.[1] This finding is supported by vibrational spectroscopy data, which is also consistent with a non-linear M-O-M bridge.[1]

Quantitative Structural Parameters

The geometric parameters of gaseous Re₂O₇, as determined by gas-phase electron diffraction, are summarized in the table below. These values represent the key bond lengths and angles that define the molecule's three-dimensional structure.

| Parameter | Value (Å or °) | Uncertainty |

| Bond Lengths | ||

| Re=O (terminal) | 1.705 | ± 0.004 |

| Re-O (bridging) | 1.804 | ± 0.009 |

| Bond Angles | ||

| ∠ O=Re=O (terminal) | 109.8 | ± 0.8 |

| ∠ O=Re-O (terminal-bridging) | 109.1 | ± 0.6 |

| ∠ Re-O-Re (bridging) | 143.6 | ± 1.5 |

Table 1: Molecular structure parameters for gaseous Re₂O₇ determined by gas-phase electron diffraction.

Experimental Determination of the Molecular Structure

The determination of the molecular structure of gaseous Re₂O₇ has been accomplished through the synergistic application of gas-phase electron diffraction and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the vapor state, free from intermolecular interactions present in the solid or liquid phases.

-

Sample Preparation and Introduction: A sample of solid Re₂O₇ is placed in a resistively heated nozzle system. The sample is then heated to a temperature sufficient to generate a stable vapor pressure (e.g., 230 °C). This vapor is then introduced into a high-vacuum diffraction chamber as a molecular jet.

-

Electron Beam Generation and Interaction: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun and directed to intersect the molecular jet at a right angle.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The radially averaged intensity of the diffraction pattern is measured and converted into a molecular scattering function. This function is then analyzed using a least-squares fitting procedure to a theoretical model of the molecule's structure. By refining the bond lengths, bond angles, and vibrational amplitudes, a precise molecular geometry is determined.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides complementary information about the molecular structure and symmetry. The infrared and Raman spectra of gaseous Re₂O₇ are consistent with a bent Re-O-Re bridge.

-

Sample Preparation: A sample of Re₂O₇ is placed in a heated gas cell equipped with windows transparent to the specific radiation (e.g., KBr or CsI for infrared; quartz for Raman). The cell is heated to sublimate the Re₂O₇ and generate a sufficient vapor pressure for spectral acquisition.

-

Infrared Spectroscopy:

-

A beam of infrared radiation is passed through the gas cell.

-

The absorption of radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured using an FTIR spectrometer.

-

-

Raman Spectroscopy:

-

A high-intensity monochromatic laser beam is directed into the gas cell.

-

The inelastically scattered light (Raman scattering) is collected at a 90° angle to the incident beam.

-

The scattered light is passed through a monochromator and detected. The frequency shifts of the scattered light relative to the incident laser frequency correspond to the vibrational modes of the molecule.

-

-

Spectral Interpretation: The number and frequencies of the observed infrared and Raman bands are compared with the predictions of group theory for different possible molecular symmetries. For Re₂O₇, the observed spectra are consistent with a C₂ᵥ or C₂ symmetry, both of which have a bent Re-O-Re bridge, and inconsistent with a linear D₂d structure.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the molecular structure of gaseous Re₂O₇ using gas-phase electron diffraction.

References

An In-depth Technical Guide to the Formation of Perrhenic Acid from Rhenium Heptoxide and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between rhenium heptoxide (Re₂O₇) and water to produce perrhenic acid (HReO₄). This process is fundamental to the synthesis of various rhenium-containing compounds, including catalysts and potential radiopharmaceuticals. This document details the properties of the reactant and product, outlines a standard laboratory protocol, presents available quantitative data, and illustrates key aspects of the reaction through diagrams.

Introduction

Rhenium heptoxide is the anhydride (B1165640) of perrhenic acid.[1] Its reaction with water is a rapid hydrolysis process that yields aqueous perrhenic acid.[1] For most laboratory purposes, aqueous solutions of rhenium(VII) oxide are considered equivalent to perrhenic acid.[2] The resulting strong acid is a crucial precursor for the synthesis of various organic and inorganic rhenium compounds, catalysts for the petroleum industry, and complexes used in medical research.[2][3]

Physicochemical Properties of Reactant and Product

The physical and chemical properties of rhenium heptoxide and perrhenic acid are summarized below. This data is essential for handling, safety, and experimental design.

Table 1: Physicochemical Properties of Rhenium Heptoxide (Re₂O₇)

| Property | Value | Citation(s) |

| Molar Mass | 484.41 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [1] |

| Density | 6.103 g/cm³ (solid) | [1][5] |

| Melting Point | ~300 °C (573 K) | [4] |

| Boiling Point | 360 °C (633 K), sublimes | [1][5] |

| Crystal Structure | Polymeric, with alternating tetrahedral and octahedral Re centers | [1] |

| Solubility in Water | Readily hydrolyzes to form perrhenic acid | [1][5] |

| Sensitivity | Hygroscopic / Moisture Sensitive | [4][5] |

Table 2: Physicochemical Properties of Perrhenic Acid (HReO₄)

| Property | Value | Citation(s) |

| Molar Mass | 251.21 g/mol | [3] |

| Appearance | Colorless to yellow liquid (in aqueous solution); Pale yellow solid (hydrated form) | [2] |

| Formula (Solid Hydrate) | Re₂O₇(H₂O)₂ or HReO₄·H₂O | [2] |

| Density (75-80% soln.) | ~2.16 g/mL at 25 °C | [3] |

| Acidity (pKa) | -1.25 (Strong Acid) | [2] |

| Hazards | Corrosive, causes severe skin burns and eye damage | [2] |

Reaction Details and Structural Transformation

The reaction of solid rhenium heptoxide with water is a direct hydrolysis:

Re₂O₇ (s) + H₂O (l) → 2 HReO₄ (aq)

Solid Re₂O₇ exists as a complex polymer of alternating, corner-sharing ReO₄ tetrahedra and ReO₆ octahedra.[1] Upon contact with water, this polymeric structure breaks down. The dissolution process results in the formation of hydrated tetrahedral perrhenate (B82622) ions (ReO₄⁻) and hydronium ions (H₃O⁺) in solution.

Caption: Structural change from polymeric solid to aqueous ions.

Quantitative Reaction Data

Quantitative thermodynamic data for the dissolution reaction is not extensively reported in readily accessible literature, likely due to the rapid and highly exothermic nature of the process. However, data for the reactant is available.

Table 3: Standard Thermodynamic Properties (at 298.15 K)

| Compound | ΔfH° (kJ/mol) | S° (J/mol·K) | Citation(s) |

| Re₂O₇ (s) | -1272 | 207.2 | [4] |

| HReO₄ (aq) | Not Available | Not Available | |

| ΔH°_solution | Not Available | — |

The lack of a standard enthalpy of formation for the aqueous perrhenate ion (ReO₄⁻) prevents the calculation of the standard enthalpy of solution from formation data.

Spectroscopic methods can be used to monitor the reaction and characterize the resulting perrhenic acid solution.

Table 4: Key Spectroscopic Features

| Method | Feature | Wavelength / Wavenumber | Notes | Citation(s) |

| UV-Vis | Absorption maximum for Perrhenate (ReO₄⁻) | λ_max = 230 nm | Characteristic of the perrhenate ion in aqueous solution. | |

| Raman | Symmetric Re-O stretch in Perrhenate (ReO₄⁻) | ~980 cm⁻¹ | Indicates the formation of the tetrahedral ReO₄⁻ anion from Re₂O₇. |

Specific kinetic parameters, such as the rate constant or activation energy for the dissolution of rhenium heptoxide in water, are not well-documented. The reaction is observed to be extremely rapid upon contact with moisture, suggesting that the rate may be diffusion-controlled rather than kinetically limited under most conditions.

Experimental Protocol

The following is a generalized laboratory procedure for the safe preparation of an aqueous perrhenic acid solution from rhenium heptoxide.

Safety Precautions:

-

Rhenium heptoxide is moisture-sensitive. Handle under an inert atmosphere (e.g., in a glovebox) if anhydrous conditions are required for subsequent steps.

-

The reaction is exothermic. Use an ice bath to control the temperature.

-

Perrhenic acid is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

All operations should be conducted within a certified chemical fume hood.

Materials:

-

Rhenium heptoxide (Re₂O₇)

-

Deionized, distilled water

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Place a clean, dry beaker or flask containing a magnetic stir bar on a magnetic stirrer plate, situated within an ice bath.

-

Carefully weigh the desired amount of rhenium heptoxide and add it to the beaker.

-

While stirring gently, slowly add a stoichiometric or desired amount of deionized water to the solid Re₂O₇. The addition should be done portion-wise or drop-wise to manage the heat generated.

-

Continue stirring in the ice bath until all the solid has completely dissolved, resulting in a clear, colorless to pale yellow solution.

-

Once the dissolution is complete, the solution can be removed from the ice bath and allowed to warm to room temperature.

-

The concentration of the resulting perrhenic acid solution can be determined by titration or other appropriate analytical methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Perrhenic acid - Wikipedia [en.wikipedia.org]

- 3. 75-80 wt. % in H2O, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [chemister.ru]

- 5. 1314-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

In-Depth Technical Guide to the Safe Handling and Use of Rhenium(VII) Oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential data for Rhenium(VII) oxide (Re₂O₇). The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid and is the anhydride (B1165640) of perrhenic acid.[1] It is a key precursor in the synthesis of various rhenium compounds and catalysts.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | Re₂O₇ | [1] |

| Molar Mass | 484.41 g/mol | [1] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 297 °C (567 °F) | [3] |

| Boiling Point | 360 °C (sublimes) | [1] |

| Density | 6.103 g/cm³ | [3] |

| Solubility in Water | Very soluble, hydrolyzes to form perrhenic acid (HReO₄) | [1][3] |

| Hygroscopicity | Highly hygroscopic | [4][5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage. / Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1/2 | H318: Causes serious eye damage. / Causes serious eye irritation. |

| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation. |

Source:[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

| Protection Type | Recommended Equipment | Standard(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN 166 |

| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness), lab coat, and full-body protection as necessary. | EN 374 |

| Respiratory Protection | NIOSH-approved dust, mist, or vapor respirator if ventilation is inadequate or for spill cleanup. | NIOSH/MSHA approved |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |

Accidental Release Measures

-

Personal Precautions:

-

Containment and Cleanup:

Experimental Protocols

The following are generalized protocols for the synthesis and a common catalytic application of this compound. Researchers should consult specific literature for detailed procedures tailored to their experimental needs.

Synthesis of this compound

This compound is typically synthesized by the direct oxidation of rhenium metal in the presence of air or oxygen at elevated temperatures.[1][2]

Materials and Equipment:

-

Rhenium metal powder or foil

-

Tube furnace with temperature control

-

Quartz tube

-

Oxygen or air supply with flow control

-

Cold trap or condenser

Procedure:

-

Place the rhenium metal in a quartz boat and insert it into the quartz tube of the furnace.

-

Purge the system with a flow of oxygen or dry air.

-

Heat the furnace to a temperature between 500-700 °C.[1]

-

This compound will sublime and can be collected on a cold finger or in a cooler part of the apparatus downstream.

-

After the reaction is complete, cool the system to room temperature under the oxygen/air flow.

-

Carefully collect the crystalline this compound product.

Catalytic Olefin Metathesis (Illustrative Example)

This compound, often supported on alumina (B75360) (Al₂O₃), is a widely used catalyst for olefin metathesis.[8][9]

Materials and Equipment:

-

This compound on alumina catalyst

-

Glass reactor with a stirrer and temperature control

-

Inert atmosphere (e.g., nitrogen or argon)

-

Olefin substrate (e.g., 1-octene)

-

Solvent (e.g., anhydrous toluene)

-

Standard laboratory glassware for workup and analysis (e.g., GC, NMR)

Procedure:

-

Activate the Re₂O₇/Al₂O₃ catalyst by heating it under a flow of dry air or oxygen, followed by purging with an inert gas.

-

Set up the reaction vessel under an inert atmosphere.

-

Add the anhydrous solvent and the olefin substrate to the reactor.

-

Introduce the activated catalyst to the reaction mixture.

-

Stir the reaction at the desired temperature and monitor its progress by taking aliquots for analysis.

-

Upon completion, quench the reaction, filter off the catalyst, and purify the product using appropriate methods (e.g., distillation, chromatography).

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.[10]

-

Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible wastes.[10][11]

-

Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of as regular trash with the label defaced.[10]

-

All disposal must be in accordance with local, state, and federal regulations.[3]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships for the safe handling and use of this compound.

Caption: General workflow for safely handling this compound in a laboratory setting.

Caption: Logical flow for emergency response to a this compound incident.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Supplier | High-Purity Re2O7 [benchchem.com]

- 3. Rhenium Oxide Re2O7 - ESPI Metals [espimetals.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 11. nswai.org [nswai.org]

A Comprehensive Technical Guide to the Discovery and History of Rhenium Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium, a rare and refractory metal, possesses a rich chemistry, particularly in its formation of a variety of oxides with diverse properties and applications. This technical guide provides an in-depth exploration of the discovery and history of Rhenium and its oxides, tailored for professionals in research, science, and drug development. The following sections detail the historical context of Rhenium's discovery, the synthesis and characterization of its various oxides, quantitative data on their properties, and detailed experimental protocols for their preparation.

The Discovery of Rhenium: A Historical Perspective

The story of Rhenium's discovery is a fascinating account of scientific prediction and persistent investigation. Its existence was first anticipated by Dmitri Mendeleev in 1871, who, based on his periodic table, predicted an element he termed "dvi-manganese" to be located below manganese.[1] However, it would be over half a century before this prediction was realized.

In 1908, Japanese chemist Masataka Ogawa believed he had discovered element 43 (now known as technetium) and named it "nipponium."[2] Later analysis of his work suggests he had likely isolated Rhenium, element 75, but misidentified it.[2]

The definitive discovery of Rhenium occurred in 1925 by the German chemists Walter Noddack, Ida Tacke (later Noddack), and Otto Berg.[1][3] Through systematic analysis of platinum ores and minerals like columbite, gadolinite, and molybdenite, they detected the elusive element using X-ray spectroscopy.[1][4] They named the element Rhenium in honor of the Rhine River (Latin: Rhenus), a prominent river in Germany.[3][5] The team successfully isolated one gram of Rhenium in 1928 by processing an arduous 660 kilograms of molybdenite ore.[1][6] This breakthrough laid the foundation for the exploration of Rhenium's unique properties and the synthesis of its various compounds, including its oxides.

The Rhenium Oxides: A Family of Diverse Compounds

Rhenium forms a series of well-characterized oxides, with the most common and stable being Rhenium(VII) oxide (Re2O7), Rhenium(VI) oxide (ReO3), and Rhenium(IV) oxide (ReO2).[1] Less common oxides such as Dirhenium pentoxide (Re2O5) and Dirhenium trioxide (Re2O3) have also been reported.[1][7] The interconversion between these oxides through oxidation and reduction is a key aspect of Rhenium chemistry.

This compound (Re2O7)

This compound, also known as dirhenium heptoxide, is a volatile, yellow crystalline solid.[6] It is the most stable oxide of Rhenium and serves as the primary starting material for the synthesis of most other Rhenium compounds.[1][6]

Historical Note: The formation of volatile Rhenium oxides during the roasting of molybdenite ores was a key observation in the early extraction and purification of Rhenium.[2] Walter Hieber, in the 1940s, utilized Re2O7 as a starting material for the synthesis of dirhenium decacarbonyl, a significant advancement in organometallic chemistry.[8]

Rhenium(VI) Oxide (ReO3)

Rhenium(VI) oxide, or Rhenium trioxide, is a striking red solid with a metallic luster.[5] It is unique among the Group 7 trioxides for its stability.[5] ReO3 exhibits unusually high electrical conductivity, comparable to some metals, which is attributed to its crystal structure.[9]

Historical Note: The cubic perovskite-like structure of ReO3 was one of the first Rhenium oxide structures to be extensively studied, serving as a model for other similar compounds.

Rhenium(IV) Oxide (ReO2)

Rhenium(IV) oxide, or Rhenium dioxide, is a gray-to-black crystalline solid.[7] It is known to exist in several polymorphic forms, including orthorhombic, monoclinic, and tetragonal structures.[7]

Less Common Rhenium Oxides: Re2O5 and Re2O3

Dirhenium pentoxide (Re2O5) and Dirhenium trioxide (Re2O3) are less stable and not as well-characterized as the other oxides. Re2O5 has been synthesized by the electrolytic reduction of perrhenate (B82622) in sulfuric acid, though it is prone to decomposition.[7] Re2O3 is known to react with water to form Rhenium(IV) oxide hydrate.[7]

Quantitative Data of Rhenium Oxides

The following tables summarize key quantitative data for the primary Rhenium oxides.

Table 1: Physical Properties of Rhenium Oxides

| Rhenium Oxide | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

| This compound | Re2O7 | 484.40 | Yellow crystalline powder | 6.103 | 360 | Sublimes |

| Rhenium(VI) Oxide | ReO3 | 234.21 | Deep red crystals | 6.92 | 400 (decomposes) | 750 |

| Rhenium(IV) Oxide | ReO2 | 218.21 | Gray orthorhombic crystals | 11.4 | 1000 (decomposes) | N/A |

Data compiled from various sources.[5][6]

Table 2: Crystallographic Data of Rhenium Oxides

| Rhenium Oxide | Crystal System | Space Group | Lattice Parameters (Å) |

| This compound | Orthorhombic | P212121 | a = 12.5, b = 15.2, c = 5.4 |

| Rhenium(VI) Oxide | Cubic | Pm-3m | a = 3.748 |

| Rhenium(IV) Oxide (orthorhombic) | Orthorhombic | Pbcn | a = 4.809, b = 5.643, c = 4.601 |

| Rhenium(IV) Oxide (monoclinic) | Monoclinic | P21/c | a = 4.881, b = 5.603, c = 5.662, β = 120.9° |

Data compiled from various sources.[5][9]

Table 3: Thermodynamic Properties of Rhenium Oxides (at 298.15 K)

| Rhenium Oxide | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/K·mol) |

| ReO2(s) | -429.7 | -377.0 | 47.82 |

| ReO3(s) | -588.7 | -509.6 | 69.25 |

| Re2O7(s) | -1238.5 | -1039.7 | 184.1 |

Data compiled from U.S. Bureau of Mines reports and other thermodynamic data sources.[1][2][4]

Experimental Protocols

The following are detailed methodologies for the synthesis of the key Rhenium oxides.

Synthesis of this compound (Re2O7)

Principle: Direct oxidation of metallic Rhenium in the presence of oxygen at elevated temperatures.[6]

Materials:

-

Rhenium metal powder (99.9% purity)

-

Oxygen gas (high purity)

-

Quartz tube furnace

-

Cold finger condenser

Procedure:

-

Place a known quantity of Rhenium metal powder in a quartz boat.

-

Position the quartz boat in the center of a quartz tube furnace.

-

Insert a cold finger condenser at the outlet of the furnace tube.

-

Purge the system with a slow stream of high-purity oxygen gas.

-

Heat the furnace to 500-700 °C while maintaining a continuous flow of oxygen.

-

The volatile this compound will form and sublime, collecting on the cold finger condenser as a yellow crystalline solid.

-

After the reaction is complete, cool the furnace to room temperature under the oxygen flow.

-

Carefully remove the cold finger and scrape off the collected Re2O7 in a dry environment, as it is hygroscopic.

Synthesis of Rhenium(VI) Oxide (ReO3)

Principle: Reduction of this compound with a suitable reducing agent, such as carbon monoxide or dioxane.[5]

Materials:

-

This compound (Re2O7)

-

Carbon monoxide (CO) gas (high purity) or Dioxane

-

Tube furnace

-

Schlenk line apparatus

Procedure (using Carbon Monoxide):

-

Place a sample of Re2O7 in a quartz boat inside a tube furnace.

-

Evacuate the furnace tube and backfill with inert gas (e.g., Argon) using a Schlenk line.

-

Introduce a controlled flow of carbon monoxide gas.

-

Heat the furnace to 200 °C.

-

The reaction is complete when the yellow Re2O7 has been converted to a red solid. The reaction is: Re2O7 + CO → 2 ReO3 + CO2.[5]

-

Cool the furnace to room temperature under an inert atmosphere.

-

The resulting red solid is Rhenium(VI) oxide.

Procedure (using Dioxane):

-

In a fume hood, dissolve Re2O7 in dioxane.

-

Gently heat the solution. The reduction of Re2O7 will occur, precipitating red ReO3.

-

Filter the red precipitate and wash with a small amount of dioxane, followed by a non-polar solvent like hexane.

-

Dry the product under vacuum.

Synthesis of Rhenium(IV) Oxide (ReO2)

Principle: Comproportionation reaction between this compound and Rhenium metal.[7]

Materials:

-

This compound (Re2O7)

-

Rhenium metal powder

-

Quartz tube (sealed under vacuum)

-

High-temperature furnace

Procedure:

-